REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([CH2:6][CH2:7][OH:8])[CH:3]=[N:2]1.[OH-].[K+].[CH3:11]I.O>C(O)C>[CH3:11][N:1]1[CH:5]=[C:4]([CH2:6][CH2:7][OH:8])[CH:3]=[N:2]1 |f:1.2|
|
Name
|
|
Quantity
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93 g
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Type
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reactant
|
Smiles
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N1N=CC(=C1)CCO
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
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9.25 L
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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178 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
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400 mL
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to react for 30 min, at which time it
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Duration
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30 min
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether (4×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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DISTILLATION
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Details
|
purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)CCO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |